![molecular formula C17H12BrNO4 B14011048 7-[(4-bromophenyl)methoxy]-4-oxo-1H-quinoline-3-carboxylic acid CAS No. 78112-21-7](/img/structure/B14011048.png)
7-[(4-bromophenyl)methoxy]-4-oxo-1H-quinoline-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-[(4-bromophenyl)methoxy]-4-oxo-1H-quinoline-3-carboxylic acid is a synthetic organic compound with the molecular formula C17H12BrNO4 and a molecular weight of 374.185 g/mol This compound is characterized by the presence of a quinoline core substituted with a bromophenyl group and a carboxylic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(4-bromophenyl)methoxy]-4-oxo-1H-quinoline-3-carboxylic acid typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Methoxylation: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a base such as sodium hydroxide.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group and forming alcohol derivatives.
Substitution: The bromophenyl group can participate in substitution reactions, such as nucleophilic aromatic substitution, leading to the formation of various substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can have diverse applications in medicinal chemistry and material science.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: The compound can be used in the development of new materials with specific properties, such as improved thermal stability and conductivity.
Wirkmechanismus
The mechanism of action of 7-[(4-bromophenyl)methoxy]-4-oxo-1H-quinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The bromophenyl group and the quinoline core play crucial roles in binding to these targets, leading to the modulation of their activity. The carboxylic acid moiety can also participate in hydrogen bonding, further stabilizing the interaction with the target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-[(4-chlorophenyl)methoxy]-4-oxo-1H-quinoline-3-carboxylic acid
- 7-[(4-fluorophenyl)methoxy]-4-oxo-1H-quinoline-3-carboxylic acid
- 7-[(4-methylphenyl)methoxy]-4-oxo-1H-quinoline-3-carboxylic acid
Uniqueness
7-[(4-bromophenyl)methoxy]-4-oxo-1H-quinoline-3-carboxylic acid is unique due to the presence of the bromophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with molecular targets, making it a valuable compound for specific applications in medicinal chemistry and material science.
Eigenschaften
CAS-Nummer |
78112-21-7 |
|---|---|
Molekularformel |
C17H12BrNO4 |
Molekulargewicht |
374.2 g/mol |
IUPAC-Name |
7-[(4-bromophenyl)methoxy]-4-oxo-1H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C17H12BrNO4/c18-11-3-1-10(2-4-11)9-23-12-5-6-13-15(7-12)19-8-14(16(13)20)17(21)22/h1-8H,9H2,(H,19,20)(H,21,22) |
InChI-Schlüssel |
SWTMBXHEWHOJEQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1COC2=CC3=C(C=C2)C(=O)C(=CN3)C(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



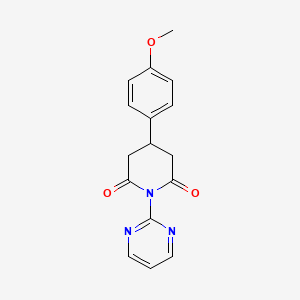
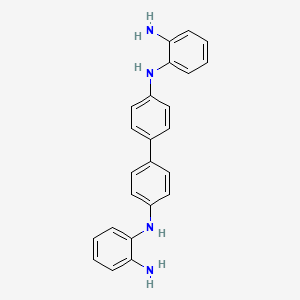
![Methyl 2-[[3-hydroxy-2-(quinoxaline-2-carbonylamino)propanoyl]amino]propanoate](/img/structure/B14010994.png)
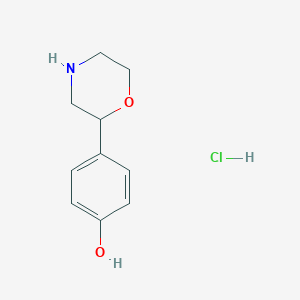
![1-Benzyl-3-[2-(diethoxymethyl)-1,2,4-triazol-3-yl]thiourea](/img/structure/B14011001.png)
![3-(Trifluoromethyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B14011003.png)
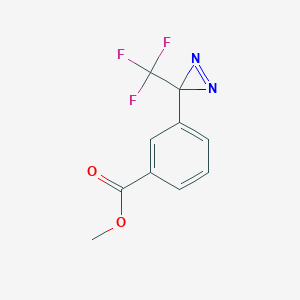
![4-Bromo-3-iodo-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B14011012.png)

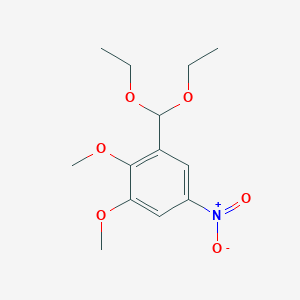
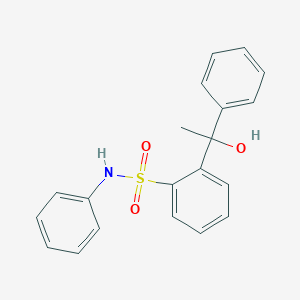

![2-Azaspiro[4.4]nonane-1,3-dione,2-(3-chloro-4-methylphenyl)-](/img/structure/B14011037.png)
